Sucralfate - 54182-58-0

Sucralfate

Catalog Number: EVT-285189
CAS Number: 54182-58-0
Molecular Formula: C12H54Al16O75S8
Molecular Weight: 2086.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sucralfate is a basic aluminum salt of sucrose octasulfate, originally developed for the treatment of gastrointestinal diseases. [] It is classified as a cytoprotective agent due to its ability to protect the gastric mucosa from various damaging agents. [] In scientific research, Sucralfate is extensively studied for its unique properties and potential applications in various fields beyond gastrointestinal health. It is recognized for its ability to bind to proteins on mucosal surfaces, forming a protective barrier and stimulating mucosal defense mechanisms. [, , ]

Future Directions
  • Developing new formulations: Exploring novel formulations of Sucralfate, such as nanoparticles, gels, and films, to improve its delivery and efficacy in various applications. []
  • Expanding therapeutic applications: Investigating the potential of Sucralfate in treating other conditions, such as inflammatory bowel disease, radiation proctitis, and other mucosal injuries. [, ]
  • Understanding the role of Sucralfate in stimulating mucosal defense mechanisms: Further research is needed to elucidate the precise mechanisms by which Sucralfate promotes the production of prostaglandins, mucus, and bicarbonate. [, ]

Sucrose Octasulfate

Compound Description: Sucrose octasulfate is the sulfated, sucrose-based backbone of sucralfate. It lacks the aluminum component present in sucralfate. Studies have shown that sucrose octasulfate exhibits similar inhibitory effects on intestinal epithelial cell motility to sucralfate. []

Lactose Octaacetate

Compound Description: Lactose octaacetate is structurally similar to sucrose octasulfate, the backbone of sucralfate, but with a lactose-based backbone instead of sucrose. Like sucrose octasulfate, lactose octaacetate also exhibits inhibitory effects on intestinal epithelial cell motility. []

Relevance: This finding, along with the similar effects of sucrose octasulfate, suggests that the octaacetate structure, rather than the specific sugar component, may be responsible for the observed inhibition of intestinal epithelial cell motility by sucralfate. []

Maltose Octaacetate

Compound Description: Maltose octaacetate is an octaacetate disaccharide, structurally similar to sucrose octasulfate and lactose octaacetate, but with a maltose backbone. Unlike those compounds, maltose octaacetate demonstrates minimal effects on intestinal epithelial cell motility. []

Relevance: The lack of effect by maltose octaacetate, despite its structural similarity to sucrose octasulfate and lactose octaacetate, highlights the importance of the β-bond linkage in these molecules for inhibiting intestinal epithelial cell motility. [] This suggests that modifications to the sucralfate structure, particularly altering the sugar backbone while retaining the β-bond linkage, might influence its effects on intestinal epithelial cell motility.

Nitric Oxide (NO)

Relevance: Studies suggest that sucralfate's gastroprotective and ulcer-healing properties may involve nitric oxide. [] Sucralfate administration increases gastric mucosal blood flow, and this effect, along with its gastroprotective action, can be attenuated by inhibiting nitric oxide synthase. [, ] This implies that sucralfate might promote ulcer healing by enhancing blood flow to the damaged area, potentially mediated by nitric oxide.

Basic Fibroblast Growth Factor (bFGF)

Relevance: Sucralfate has been shown to bind to bFGF both in vitro and in vivo. [] Furthermore, sucralfate alone can accelerate angiogenesis, and this effect is significantly enhanced when combined with bFGF. [] These findings suggest that sucralfate's ulcer-healing properties may involve stimulating angiogenesis, potentially by enhancing the activity of bFGF.

Source and Classification

Sucralfate is derived from sucrose through a process of sulfation and complexation with aluminum salts. It falls under the category of gastroprotective agents and is classified as a mucosal protective agent. Its mechanism of action involves the formation of a gel-like substance that adheres to damaged mucosa, thereby shielding it from irritants.

Synthesis Analysis

The synthesis of sucralfate involves several key steps that ensure the production of a high-purity compound.

Methods and Technical Details

  1. Initial Reaction: The process begins with the reaction of sucrose with chlorosulfonic acid in the presence of a solvent like 2-picoline. This step typically occurs at temperatures ranging from 40°C to 50°C for approximately 1-2 hours, resulting in the formation of sucrose octasulfate ammonium salt .
  2. Formation of Aluminum Complex: The sucrose octasulfate is then reacted with aluminum chlorohydrate in an aqueous-alcoholic medium to form the final product, sucralfate. The molar ratio used is generally around 1:8 (sucrose octasulfate to aluminum chlorohydrate), and the pH is maintained between 4.1 and 4.2 during this step .
  3. Isolation and Purification: After the reaction, sucralfate is isolated via centrifugation, followed by washing with water to remove excess reagents. The final product can be dried or formulated into various dosage forms .
Molecular Structure Analysis

Sucralfate's molecular structure consists primarily of a sucrose backbone modified by sulfation and complexed with aluminum ions.

Structure and Data

  • Molecular Formula: C12H14AlO23S8
  • Molecular Weight: Approximately 828 g/mol
  • Structural Characteristics: Sucralfate exhibits a complex arrangement that includes multiple sulfate groups attached to the sucrose moiety, enhancing its ability to interact with gastric mucosa .
Chemical Reactions Analysis

Sucralfate undergoes several chemical interactions that are crucial for its therapeutic effects.

Reactions and Technical Details

  1. Gel Formation: In an acidic environment, sucralfate reacts with gastric acid, leading to the formation of a viscous gel that adheres to ulcerated tissues.
  2. Binding Mechanism: The aluminum ions in sucralfate can interact with proteins at ulcer sites, promoting healing through enhanced epithelial cell migration and proliferation .
Mechanism of Action

The mechanism by which sucralfate exerts its therapeutic effects involves several processes:

  1. Adhesion: Upon contact with gastric acid, sucralfate forms a sticky gel that adheres to ulcer sites.
  2. Barrier Formation: This gel acts as a physical barrier against gastric acids and enzymes, preventing further irritation.
  3. Stimulation of Mucosal Defense: Sucralfate stimulates local production of prostaglandins and bicarbonates, enhancing mucosal defense mechanisms .
Physical and Chemical Properties Analysis

Sucralfate possesses distinct physical and chemical properties that contribute to its functionality.

Physical Properties

  • Appearance: White or off-white powder
  • Solubility: Insoluble in water but forms a viscous suspension when mixed with aqueous solutions.

Chemical Properties

  • pH Stability: Effective in acidic environments (pH < 4).
  • Reactivity: Reacts with acids to form a protective gel; does not significantly react under neutral or basic conditions.
Applications

Sucralfate has several important applications in clinical settings:

  1. Ulcer Treatment: Primarily used for treating peptic ulcers by protecting the mucosal lining.
  2. Gastroesophageal Reflux Disease Management: Provides relief from symptoms by forming a protective barrier.
  3. Postoperative Care: Used in patients recovering from gastrointestinal surgeries to prevent ulcer formation .
Historical Development and Pharmacological Classification of Sucralfate

Origins of Sucralfate: From Polysaccharide Sulfates to Aluminum Complexation

Sucralfate’s development originated from research into polysaccharide sulfates in the mid-20th century. Early investigations revealed that sulfated polysaccharides like amylopectin sulfate (SN-263) exhibited potent antipeptic properties by inhibiting pepsin-substrate complex formation and adsorbing pepsin itself. These compounds protected gastric mucosa by forming temporary adhesive barriers at ulcer sites, but their therapeutic utility was limited by poor stability and inconsistent efficacy [4].

In 1964, Japanese researchers pioneered the complexation of sulfated sucrose with aluminum hydroxide, creating sucrose octasulfate-aluminum complex (later named sucralfate). This innovation enhanced the compound’s acid stability and mucosal adhesion. Under acidic conditions (pH < 4), sucralfate polymerizes into a viscous, paste-like substance that selectively binds to ulcer craters via electrostatic interactions with positively charged proteins like albumin and fibrinogen [1] [2]. This transformed it from a mere antipeptic agent to a multifaceted cytoprotective drug, with the aluminum component providing structural integrity without significant systemic absorption [4] [6].

Table 1: Key Stages in Sucralfate’s Chemical Development

Time PeriodInnovationSignificance
1950s–1960sSulfated polysaccharides (e.g., SN-263)Demonstrated antipeptic effects but had poor stability
1964Sucrose octasulfate-aluminum synthesisAchieved acid stability and enhanced ulcer adhesion
1969U.S. Patent 3,432,489 filedProtected sucralfate’s chemical structure as a basic aluminum salt of sucrose octasulfate
1970sPolymerization mechanism elucidatedExplained viscous gel formation in acidic environments enabling site-specific protection

Evolution of Cytoprotective Drug Design Paradigms

Sucralfate revolutionized cytoprotective therapy by shifting focus from acid suppression to mucosal defense mechanisms. Unlike H₂-receptor antagonists or proton-pump inhibitors, sucralfate exerts localized barrier effects without altering gastric pH. Its polymerization in acidic environments creates a physical shield over ulcers, isolating them from gastric acid, pepsin, and bile salts [1] [5].

Pharmacologically, sucralfate transcends passive barrier functions. It enhances mucosal defense through:

  • Endogenous Growth Factor Activation: Binding and concentrating epidermal growth factor (EGF) and fibroblast growth factor (FGF) at ulcer sites, accelerating angiogenesis and tissue regeneration [1] [4].
  • Mucin Stabilization: Increasing mucus viscosity, hydrophobicity, and bicarbonate secretion via prostaglandin-dependent pathways [1] [2].
  • Inflammatory Modulation: Preserving the mucus layer in colitis models and inhibiting cytokine-mediated damage in radiation proctitis [1] [8].

These mechanisms established the "mucosal protectant" drug class, influencing later agents like rebamipide [4].

Table 2: Sucralfate’s Multimodal Cytoprotective Mechanisms

MechanismBiological EffectTherapeutic Impact
Polymerization & ulcer adhesionForms physical barrier resistant to pH ≤4Isolates ulcers from acid/pepsin
Growth factor bindingConcentrates EGF/FGF at wound sitesStimulates angiogenesis and epithelial regeneration
Mucus enhancementIncreases viscosity and bicarbonate outputImproves mucosal resistance to acid penetration
Anti-inflammatory actionReduces cytokine release in damaged tissuesMitigates radiation-induced proctitis or diversion colitis

Regulatory Milestones in Global Therapeutic Adoption

Sucralfate’s regulatory journey began with its 1981 FDA approval for duodenal ulcer treatment under the brand name Carafate®. This authorization was based on trials showing comparable efficacy to cimetidine, with healing rates of 75–85% within 4–8 weeks [6] [8]. Its unique cytoprotective profile and minimal systemic absorption (3–5%) positioned it as a preferred option for high-risk populations, including pregnant women with GERD per American College of Gastroenterology guidelines [1] [6].

Global adoption followed distinct pathways:

  • Japan (1970s): Early approval leveraging domestic research on antipeptic agents [4].
  • European Union (1980s): Authorized for gastric ulcers and GERD despite narrower FDA labeling [8].
  • Device-Drug Hybrid Status (2005): FDA cleared polymerized sucralfate barrier therapies (e.g., topical pastes) as medical devices, acknowledging their mechanical mode of action independent of metabolic activation [4].

Notably, sucralfate’s 2022 ranking as the 214th most prescribed U.S. medication (>1 million annual prescriptions) underscores its enduring clinical utility despite the dominance of acid-suppressing drugs [2].

Table 3: Global Regulatory Milestones for Sucralfate

YearRegion/AgencyMilestoneIndication(s)
1969JapanEarly market entryGastric/duodenal ulcers
1981U.S. FDANew Drug Approval (NDA 018333)Active duodenal ulcers
1984EUMutual recognition approvalGastric ulcers, GERD
2005U.S. FDA510(k) clearance as medical devicePolymerized topical/rectal barrier formulations
2018WHOAdded to Essential Medicines List (EML)Ulcer prophylaxis in critical care

Table 4: Global Brand Names of Sucralfate

RegionBrand Names
United StatesCarafate®
CanadaSulcrate®
ItalySucramal®
IndiaSucralpro®, Hapifate®
IndonesiaUlsidex®
South AfricaUlsanic®

Properties

CAS Number

54182-58-0

Product Name

Sucralfate

Molecular Formula

C12H54Al16O75S8

Molecular Weight

2086.67

InChI

InChI=1S/C11H20O35S8.16Al.40H2O/c12-47(13,14)36-1-3-4(41-49(18,19)20)5(42-50(21,22)23)6(43-51(24,25)26)9(38-3)39-11(2-37-48(15,16)17)8(45-53(30,31)32)7(44-52(27,28)29)10(40-11)46-54(33,34)35;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-10H,1-2H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;;;;;;;;;;;;;;40*1H2/q;;;;;;;;;8*-1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8/t3-,4-,5+,6-,7+,8+,9+,10-,11-;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1......................................................../s1

InChI Key

DTULOKYBGCTCFP-QRLOXDDHSA-A

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al]

Solubility

Soluble in DMSO

Synonyms

Sucralfate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.